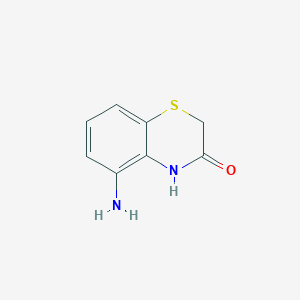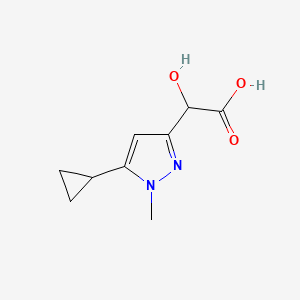
2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a hydroxyacetic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Hydroxyacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acid
- 5-Cyclopropyl-1-methyl-1H-pyrazol-3-amine
- 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
Uniqueness
2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetic acid is unique due to the presence of both the hydroxyacetic acid and cyclopropyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(5-cyclopropyl-1-methylpyrazol-3-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-11-7(5-2-3-5)4-6(10-11)8(12)9(13)14/h4-5,8,12H,2-3H2,1H3,(H,13,14) |
InChI Key |
WYHWCTADWVVVHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(C(=O)O)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


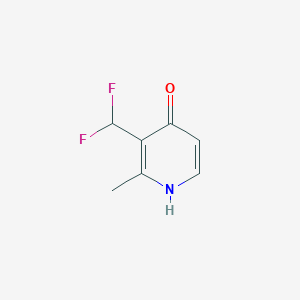
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12986371.png)
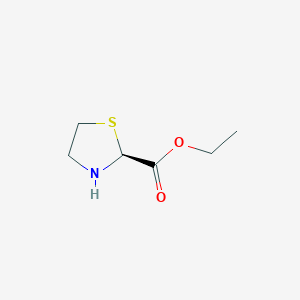

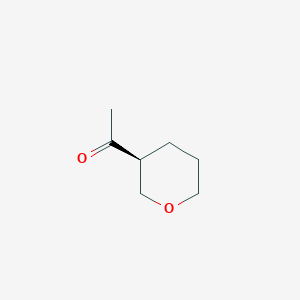
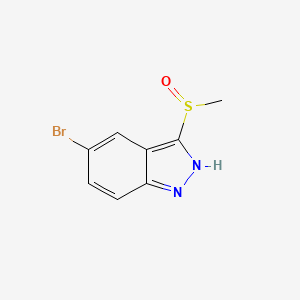
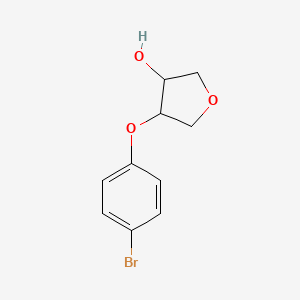
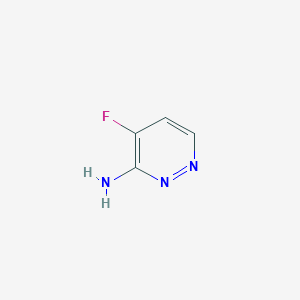
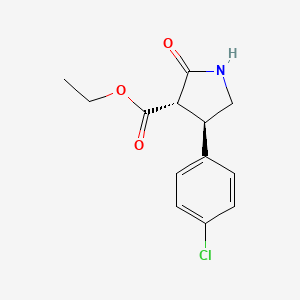
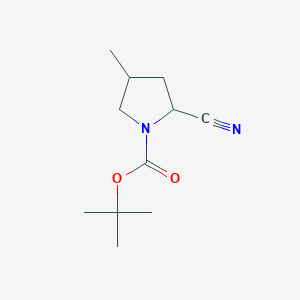
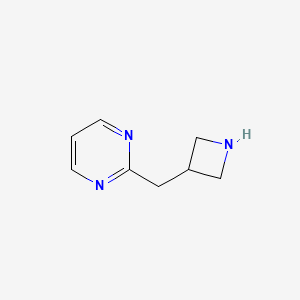
![Methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12986425.png)
![tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12986433.png)
